tert-Butyl 3-amino-6,7-dihydroisoxazolo[4,3-c]pyridine-5(4H)-carboxylate
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Overview
Description
tert-Butyl 3-amino-6,7-dihydroisoxazolo[4,3-c]pyridine-5(4H)-carboxylate is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-6,7-dihydroisoxazolo[4,3-c]pyridine-5(4H)-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . This method is efficient and yields the desired isoxazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times. Additionally, the process may be optimized for higher yields and purity through the use of advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-6,7-dihydroisoxazolo[4,3-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups into the molecule.
Scientific Research Applications
tert-Butyl 3-amino-6,7-dihydroisoxazolo[4,3-c]pyridine-5(4H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-6,7-dihydroisoxazolo[4,3-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives such as:
- 4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol
- 5-substituted isoxazoles
Uniqueness
tert-Butyl 3-amino-6,7-dihydroisoxazolo[4,3-c]pyridine-5(4H)-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl group. This structural uniqueness may impart distinct biological activities and chemical reactivity compared to other isoxazole derivatives .
Properties
IUPAC Name |
tert-butyl 3-amino-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)16-10(15)14-5-4-8-7(6-14)9(12)17-13-8/h4-6,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCMJZBNRDJVCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NOC(=C2C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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